molecular formula C15H21N5O3S B2871164 N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)methanesulfonamide CAS No. 1219904-11-6

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2871164
CAS No.: 1219904-11-6
M. Wt: 351.43
InChI Key: KWOGAVNUZHIQKF-UHFFFAOYSA-N
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Description

The compound “N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)methanesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of reduction reactions. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . This process typically involves the use of a reducing agent such as sodium borohydride (NaBH4), which is known for its selectivity and ability to reduce different functional groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of reducing agents like sodium borohydride (NaBH4). This powerful reducing agent has been used for the reduction of different functional groups due to its selectivity .

Scientific Research Applications

Synthesis and Characterization

The compound is related to substances involved in the synthesis and characterization of chemical entities with potential pharmacological activities. For example, N-(4-Amino-2-methoxyphenyl)acetamide is a product in the synthesis of an anticancer drug's side chain, highlighting the compound's relevance in drug development processes (M. Robin et al., 2002). Similarly, the study on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands indicates the compound's potential application in the design of new materials with unique structural properties (R. Shankar et al., 2011).

Drug Metabolism and Biocatalysis

Research on the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrates the utility of related compounds in understanding and optimizing drug metabolism. This approach can facilitate the production of metabolites for further studies, such as structural characterization and toxicological assessments (M. Zmijewski et al., 2006).

Ligand for Metal Coordination

The synthesis and structural analysis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcase these compounds as prospective ligands for metal coordination. This application is significant in the development of coordination chemistry and the synthesis of metal complexes with potential uses in catalysis, materials science, and medicinal chemistry (Danielle L Jacobs et al., 2013).

Enzymatic Reactions and Biological Activity

Research on enzymatic reactions of methionine sulfoximine, including its conversion to alpha-imino and alpha-keto acids, sheds light on the biochemical pathways and potential toxicological implications of compounds containing sulfonamide groups. These studies contribute to our understanding of amino acid metabolism and the effects of their analogs on biological systems (Arthur J. L. Cooper et al., 1976).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and is processed within the body.

Properties

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-11-10-14(19-12-4-6-13(23-2)7-5-12)20-15(18-11)16-8-9-17-24(3,21)22/h4-7,10,17H,8-9H2,1-3H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOGAVNUZHIQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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